molecular formula C7H12ClN3OS B595850 2-Morpholinothiazol-4-amine hydrochloride CAS No. 170492-30-5

2-Morpholinothiazol-4-amine hydrochloride

Cat. No.: B595850
CAS No.: 170492-30-5
M. Wt: 221.703
InChI Key: QJQUSMDFUVPOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholinothiazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H12ClN3OS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

: Mahima Jyothi, V. Lakshmi Ranganatha, Hussien Ahmed Khamees, M. J. Nagesh Khadri & Shaukath Ara Khanum. “Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N-(benzo [d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo [d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives through in vitro and in silico approach.” Journal of the Iranian Chemical Society, Volume 20, pages 861–873 (2023). Link

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinothiazol-4-amine hydrochloride typically involves the reaction of morpholine with thiazole derivatives. One common method includes the nucleophilic substitution of a thiazole precursor with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinothiazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thiazole ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.

Scientific Research Applications

2-Morpholinothiazol-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: An organic compound with both amine and ether functional groups.

    Thiazole: A heterocyclic compound containing sulfur and nitrogen atoms.

    2-Aminothiazole: A derivative of thiazole with an amino group at the 2-position.

Uniqueness

2-Morpholinothiazol-4-amine hydrochloride is unique due to its combined morpholine and thiazole structure, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and exhibit diverse biological activities, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-morpholin-4-yl-1,3-thiazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS.ClH/c8-6-5-12-7(9-6)10-1-3-11-4-2-10;/h5H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQUSMDFUVPOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.